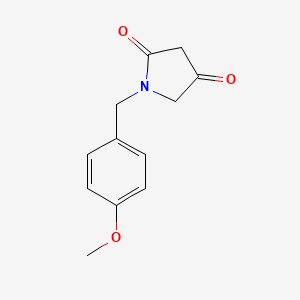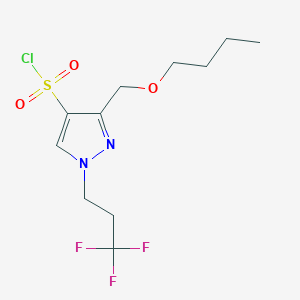![molecular formula C8H14ClNO B2580811 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride CAS No. 2155855-17-5](/img/structure/B2580811.png)
2-Azabicyclo[3.3.1]nonan-8-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[3.3.1]nonan-8-one hydrochloride is a chemical compound that is part of the family of tropane alkaloids . These alkaloids have a 2-azabicyclo[3.3.1]nonane that is fused with an N-heterocycle .
Synthesis Analysis
The synthesis of 2-azabicyclo[3.3.1]nonanes has been a subject of research, focusing on synthetic studies of the macrocyclic diamine alkaloids . The synthesis commenced with the stereoselective connection of functionalized units . The N,O-acetal moiety was activated with boron trichloride in the presence of a bulky base, 2,6-di-tert-butyl-4-methylpyridine, to generate sulfonyliminium ion, which was intramolecularly attacked by the silyl enolate to afford product containing a 2-azabicylo[3.3.1]nonane .Molecular Structure Analysis
The core of this compound is composed of a 2-azabicyclo[3.3.1]nonane and an additional N-heterocycle . The InChI code for this compound is 1S/C8H15N.ClH/c1-2-7-4-5-9-8 (3-1)6-7;/h7-9H,1-6H2;1H .Chemical Reactions Analysis
The key reactions used to construct the 2-azabicyclo[3.3.1]nonanes as well as related transformations are described in various studies . The N,O-acetal moiety in the compound was activated with boron trichloride in the presence of a bulky base, 2,6-di-tert-butyl-4-methylpyridine, to generate sulfonyliminium ion, which was intramolecularly attacked by the silyl enolate to afford product containing a 2-azabicylo[3.3.1]nonane .Physical And Chemical Properties Analysis
The molecular weight of this compound is 161.67 . It is a powder with a melting point of 287-289 .Applications De Recherche Scientifique
Stereochemical and Structural Analysis
Variously substituted 3-azabicyclo[3.3.1]nonan-9-ones, including those similar to 2-azabicyclo[3.3.1]nonan-8-one hydrochloride, have been synthesized and studied using advanced NMR techniques. These studies highlight the stereochemical configuration of these compounds, indicating a twin-chair conformation with equatorial orientation of substituents, providing insights into their electronic effects due to structural modifications (Park, Jeong, & Parthiban, 2011).
Antimicrobial Applications
A series of compounds structurally related to this compound have shown significant antimicrobial properties. Derivatives such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones have demonstrated promising antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Ramachandran, Rani, & Kabilan, 2009), (Umamatheswari & Kabilan, 2011).
Catalytic Applications
Compounds in the azabicyclo family have been explored for their catalytic properties in oxidation reactions. Hydroxylamines like 8-Azabicyclo[3.2.1]octan-8-ol and 7-azabicyclo[2.2.1]heptan-7-ol, which share a similar structural framework to this compound, have shown efficiency in catalyzing the oxidation of secondary alcohols to ketones. This highlights the potential of these compounds in facilitating chemical transformations (Toda et al., 2023).
Synthesis of Structural Analogs
The synthesis of structural analogs of this compound has been explored, with various methods developed for creating derivatives with potential biological activities. These synthetic approaches offer pathways for generating novel compounds with possibly enhanced pharmacological properties (Diaba et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that the compound is structurally related to the family of tropane alkaloids , which have a wide array of interesting biological activities .
Mode of Action
Given its structural similarity to tropane alkaloids , it may interact with biological targets in a similar manner.
Biochemical Pathways
Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways .
Result of Action
Given its structural similarity to tropane alkaloids , it may have similar effects.
Analyse Biochimique
Biochemical Properties
2-Azabicyclo[3.3.1]nonan-8-one hydrochloride plays a crucial role in biochemical reactions, particularly those involving enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body . The interaction between this compound and these enzymes can lead to changes in enzyme activity, affecting the overall metabolic processes. Additionally, this compound has been shown to bind to specific proteins, influencing their function and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which plays a critical role in cell growth and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of various proteins and enzymes . These changes can have significant implications for cellular function and overall health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, including enzymes and proteins . This binding can result in the inhibition or activation of enzyme activity, depending on the specific enzyme involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products may have different biochemical properties, potentially leading to changes in the observed effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including cellular damage and disruption of normal metabolic processes . These dose-dependent effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interaction with cytochrome P450 enzymes . These enzymes play a critical role in the metabolism of various substances, including drugs and endogenous compounds. The interaction between this compound and these enzymes can influence metabolic flux and the levels of specific metabolites . Additionally, this compound may interact with cofactors required for enzyme activity, further affecting metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, binding to transport proteins can facilitate the movement of this compound across cellular membranes, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
Propriétés
IUPAC Name |
2-azabicyclo[3.3.1]nonan-8-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-2-1-6-3-4-9-7(8)5-6;/h6-7,9H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYSOLBVTJBUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2CC1CCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2580729.png)




![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2580737.png)
![Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2580738.png)
![N-[2-(4-pyridinyl)-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B2580741.png)
![methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2580742.png)

![(4-((4-chlorobenzyl)thio)-2-(4-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2580746.png)

![N-(5-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2580749.png)